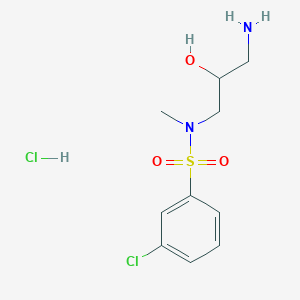

3-amino-S-(3-chlorophenyl)-2-hydroxy-N-methylpropane-1-sulfonamido hydrochloride

Description

This compound belongs to the sulfonamide class of organic molecules, characterized by a sulfonamido (-SO₂NH-) functional group. The structure includes a 3-chlorophenyl substituent, a hydroxy group at position 2, and a methylamine group at position 1, forming a propane backbone. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and agrochemical research.

Properties

IUPAC Name |

N-(3-amino-2-hydroxypropyl)-3-chloro-N-methylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O3S.ClH/c1-13(7-9(14)6-12)17(15,16)10-4-2-3-8(11)5-10;/h2-5,9,14H,6-7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDUITZWMBATIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(CN)O)S(=O)(=O)C1=CC(=CC=C1)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-S-(3-chlorophenyl)-2-hydroxy-N-methylpropane-1-sulfonamido hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.

Amino Group Introduction: The amino group can be introduced through a nucleophilic substitution reaction, where an amine reacts with the chlorinated phenyl intermediate.

Hydroxy Group Addition: The hydroxy group is typically introduced through a hydroxylation reaction, which can be achieved using various oxidizing agents.

Sulfonamido Group Formation: The sulfonamido group is formed by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Final Assembly and Hydrochloride Formation: The final compound is assembled through a series of coupling reactions, and the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-S-(3-chlorophenyl)-2-hydroxy-N-methylpropane-1-sulfonamido hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Hydrolysis: The sulfonamido group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the chlorine atom can yield various substituted phenyl derivatives.

Scientific Research Applications

3-amino-S-(3-chlorophenyl)-2-hydroxy-N-methylpropane-1-sulfonamido hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-amino-S-(3-chlorophenyl)-2-hydroxy-N-methylpropane-1-sulfonamido hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism can involve binding to active sites, inhibition of enzyme activity, or modulation of receptor function.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Pharmacological and Analytical Relevance

Research Findings and Implications

- Chlorophenyl Position Matters : Substitution at the 3-position (vs. 4-chloro-3-methyl in ) optimizes steric and electronic interactions for target binding .

- Backbone Flexibility : The propane-sulfonamido structure allows conformational adaptability, unlike rigid thiazole or piperazine backbones .

- Hydrochloride Salts : Enhanced solubility and crystallinity are common across analogs, facilitating formulation .

Biological Activity

3-amino-S-(3-chlorophenyl)-2-hydroxy-N-methylpropane-1-sulfonamido hydrochloride is a sulfonamide compound with significant potential in medicinal chemistry and pharmacology. Its unique chemical structure, characterized by an amino group, a hydroxy group, and a sulfonamide moiety, contributes to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H13ClN2O3S

- Molecular Weight : 315.22 g/mol

The compound's functional groups enable various chemical reactivities, including nucleophilic substitutions and hydrogen bonding. The sulfonamide group is particularly notable for its ability to inhibit bacterial folic acid synthesis, which is a common mechanism among sulfonamides.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial effects. Preliminary studies suggest that this compound may inhibit bacterial growth through mechanisms similar to other sulfonamides by targeting enzymes involved in folic acid metabolism. This compound could potentially be effective against various bacterial strains due to the presence of the chlorophenyl moiety, which may enhance its potency.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Folic Acid Synthesis Inhibition : Similar to other sulfonamides, this compound likely inhibits dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

- Binding Affinity : Research into the binding affinity of this compound to specific receptors and enzymes could elucidate its broader therapeutic potential.

Comparative Analysis with Similar Compounds

A comparison with other sulfonamide compounds highlights the unique aspects of this compound:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Sulfamethoxazole | Antimicrobial activity | Widely used in combination therapies |

| Acetazolamide | Carbonic anhydrase inhibitor | Primarily used for glaucoma treatment |

| Furosemide | Loop diuretic | Exhibits distinct diuretic properties |

While these compounds share antibacterial properties due to their sulfonamide structure, the specific functional groups in this compound may confer unique pharmacological profiles.

Case Studies and Research Findings

Research into the biological activity of similar compounds has yielded valuable insights:

- Antimicrobial Activity : Studies have shown that structurally related sulfonamides exhibit significant antimicrobial effects against various pathogens. For instance, sulfamethoxazole has been extensively studied for its efficacy against urinary tract infections.

- Inflammatory Response : Investigations into compounds with similar anti-inflammatory properties suggest that they can modulate cytokine production, thereby reducing inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.